2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
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Overview
Description
The compound “2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involved the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a sequence of opening/closing cascade reactions . The reactions involve the use of various catalysts and reagents .Scientific Research Applications
Fluorescent Probes for Bioimaging
F6230-0154: could be used as a fluorescent probe for bioimaging applications. Its structural similarity to pyrazolo[1,5-a]pyrimidines, which are known for their tunable photophysical properties, makes it a candidate for studying the dynamics of intracellular processes . The compound’s potential for solid-state emission intensities could allow for the design of new imaging agents that provide clearer and more precise images of biological tissues.
Chemosensors
The compound’s ability to act as a chemosensor is another significant application. Due to the presence of heteroatoms in its structure, F6230-0154 could serve as a potential chelating agent for ions, which is crucial in the detection and quantification of various ions in chemical or biological systems .
Organic Light-Emitting Devices (OLEDs)
F6230-0154: may be utilized in the development of OLEDs. Its structural features, which include electron-donating groups, could improve absorption and emission behaviors, making it a strategic compound for optical applications in devices such as displays and lighting .
Biological Activity and Drug Design
Given its structural framework, F6230-0154 could be explored for its biological activity. Compounds with similar structures have been studied for their potential as therapeutic agents, and F6230-0154 might be synthesized and tested for various biomedical applications, including as a lead compound in drug design .
Material Science
In material science, F6230-0154 could be investigated for its properties related to the fabrication of advanced materials. Its potential for good solid-state emission intensities and stability comparable to commercial probes suggests that it could be used in the development of new materials with specific optical properties .
Synthesis of Heterocyclic Compounds
The compound could also be significant in the synthesis of other heterocyclic compounds. Its pyrazolo[1,5-a]pyridin-3-ylmethyl group is a key feature that could be exploited in synthetic chemistry to create a variety of derivatives with diverse applications ranging from agriculture to pharmaceuticals .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-18(2,24-15-8-6-14(19)7-9-15)17(23)20-11-13-12-21-22-10-4-3-5-16(13)22/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNKGBJMHBABAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=C2C=CC=CN2N=C1)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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